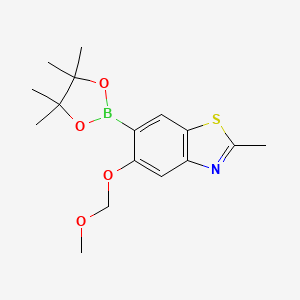![molecular formula C10H17NO6 B15362640 6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethoxy-2-azaspiro[3.3]heptane; oxalic acid is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis. The spirocyclic framework imparts distinct physical and chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethoxy-2-azaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde, followed by methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6,6-Dimethoxy-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride or organolithium compounds replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydride, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
6,6-Dimethoxy-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 6,6-Dimethoxy-2-azaspiro[3.3]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For instance, it may inhibit or activate certain enzymes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.
6,6-Dimethoxy-2-azaspiro[3.3]octane: A compound with an extended carbon chain, offering different chemical properties.
Uniqueness
6,6-Dimethoxy-2-azaspiro[3.3]heptane is unique due to its specific spirocyclic structure and the presence of methoxy groups, which influence its reactivity and potential applications. Its distinct chemical properties make it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of 6,6-Dimethoxy-2-azaspiro[33]heptane; oxalic acid, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
特性
分子式 |
C10H17NO6 |
|---|---|
分子量 |
247.24 g/mol |
IUPAC名 |
6,6-dimethoxy-2-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C8H15NO2.C2H2O4/c1-10-8(11-2)3-7(4-8)5-9-6-7;3-1(4)2(5)6/h9H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
XJVZIFCTVKOLPU-UHFFFAOYSA-N |
正規SMILES |
COC1(CC2(C1)CNC2)OC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


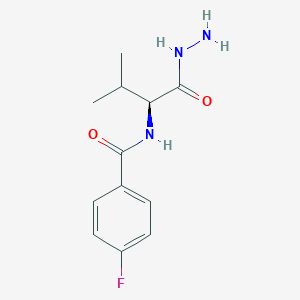
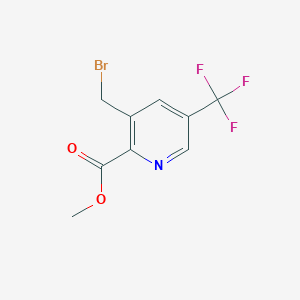
![(6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B15362581.png)

![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
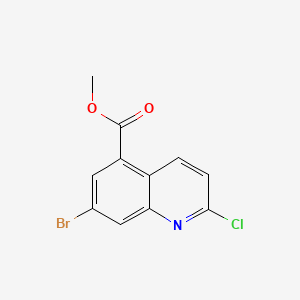
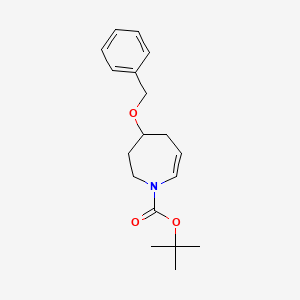

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
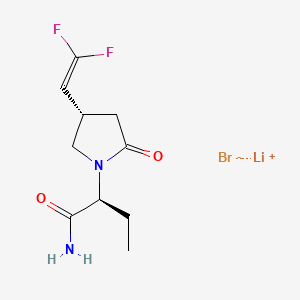
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)

